Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate
Description
Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate is a piperidine derivative featuring an ethyl carboxylate group at the 1-position and a chloroacetyl-substituted amino group at the 4-position of the piperidine ring. These derivatives are often intermediates in pharmaceutical synthesis or bioactive molecules targeting enzymes like inducible nitric oxide synthase (iNOS) .
Piperidine-based compounds are widely studied for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[(2-chloroacetyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3/c1-2-16-10(15)13-5-3-8(4-6-13)12-9(14)7-11/h8H,2-7H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXPNDBRFVFWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with chloroacetyl chloride in the presence of a base, followed by esterification with ethanol . The reaction conditions often include maintaining a controlled temperature and using solvents like dichloromethane or toluene to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloroacetyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate has been utilized in various research domains:
1. Anticancer Research:
The compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit tumor cell proliferation across several cancer cell lines, including breast, lung, and prostate cancers. For instance, derivatives of this compound have been evaluated for their antiproliferative effects, exhibiting IC50 values that indicate significant potency against specific cancer types .
2. Drug Development:
this compound serves as a precursor for synthesizing novel drug candidates targeting various receptors involved in cancer progression. Its derivatives have been explored for their efficacy as inhibitors of vascular endothelial growth factor receptor (VEGFR), which plays a critical role in angiogenesis .
3. Synthesis of Novel Compounds:
Researchers have utilized this compound to create new classes of piperidine derivatives with enhanced biological activities. For example, modifications to the piperidine core can lead to compounds with improved selectivity and potency against specific molecular targets involved in disease pathways .
Case Studies
Several studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine-1-Carboxylate Derivatives
Key Insights:
Structural Influence on Bioactivity: The 4-methylpyridin-2-ylamino substituent (in ) enhances binding to iNOS due to aromatic stacking and hydrogen bonding, yielding a binding energy of -6.91 kcal/mol. In contrast, the 4-chlorophenylamino group () prioritizes steric bulk and lipophilicity, favoring membrane penetration.
Synthetic Efficiency :
- Reductive amination (e.g., method B in ) achieves high yields (82%) for tert-butyl analogs, suggesting applicability to ethyl carboxylate derivatives.
Safety and Handling: Ethyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate () requires adherence to GHS guidelines (UN 1993), emphasizing flammability and toxicity risks.
Therapeutic Potential: iNOS inhibitors () are promising for neuroinflammatory diseases, while heterocyclic analogs () may target kinase pathways in cancer.
Notes
- The absence of direct data for Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate necessitates extrapolation from structural analogs.
- Further experimental studies are required to confirm the specific physicochemical and pharmacological properties of this compound.
Biological Activity
Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound has the following chemical formula: CHClNO. Its structure features a piperidine ring, which is known for its versatility in drug design, particularly in central nervous system (CNS) disorders.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with chloroacetyl chloride in the presence of a suitable base. The yield and purity of the synthesized compound can vary based on the reaction conditions used, such as temperature and solvent choice.
Table 1: Synthesis Conditions and Yields
| Reaction Conditions | Yield (%) | Remarks |
|---|---|---|
| Dimethylacetamide, 155°C | 45 | Long reaction time (68 hours) |
| Microwave irradiation, 180°C | 34 | Short reaction time (1 minute) |
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects on several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest |
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in signaling pathways. Notably, it can modulate nitric oxide (NO) production, which plays a crucial role in inflammatory responses and tumoricidal activities.
Nitric Oxide Pathway
In macrophages, NO mediates various functions including bactericidal actions and the regulation of pro-inflammatory cytokines such as IL-6 and IL-8. This compound enhances NO production, thereby contributing to its antimicrobial and anticancer effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via acylation of ethyl 4-aminopiperidine-1-carboxylate with chloroacetyl chloride. Key steps include:
- Step 1 : Dissolve ethyl 4-aminopiperidine-1-carboxylate in anhydrous dichloromethane under nitrogen.
- Step 2 : Add chloroacetyl chloride dropwise at 0–5°C to minimize side reactions (e.g., over-acylation).
- Step 3 : Use a base like triethylamine to neutralize HCl byproducts.
- Optimization : Reaction yield improves with slow reagent addition, low temperatures (0–10°C), and stoichiometric control (1:1.05 molar ratio of amine to chloroacetyl chloride) to prevent dimerization .
Q. How do researchers ensure the stability of this compound during storage and handling?
- Methodological Answer :
- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the chloroacetyl group.
- Stability Assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis byproducts (e.g., glycine derivatives) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) for this compound be resolved?
- Methodological Answer :
- Dynamic NMR (DNMR) : Use variable-temperature H NMR (25–60°C) to assess conformational exchange in the piperidine ring, which may cause unexpected splitting.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H-H and H-C couplings, particularly for the chloroacetyl and piperidine moieties .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to assign ambiguous peaks .
Q. What strategies are employed to enhance the compound’s bioactivity through structural modifications?
- Methodological Answer :
- Rational Design : Replace the chloroacetyl group with fluorinated or sulfonamide analogs to improve target binding (e.g., protease inhibition).
- SAR Studies : Synthesize derivatives (e.g., ethyl 4-[(trifluoroacetyl)amino]piperidine-1-carboxylate) and screen against biological targets (e.g., kinases) using SPR or fluorescence polarization assays .
- Computational Docking : Use AutoDock Vina to predict interactions with enzymes like iNOS; prioritize modifications that lower binding energy (e.g., ΔG < –7.0 kcal/mol) .
Q. How can researchers address low yields in the coupling of Ethyl 4-aminopiperidine-1-carboxylate with chloroacetyl chloride?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify dimers or oligomers formed via amine over-reactivity.
- Protection/Deprotection : Temporarily protect the piperidine nitrogen with Boc groups before acylation, then deprotect with TFA .
- Alternative Coupling Agents : Employ HATU or EDC/HOBt to activate chloroacetic acid, reducing side reactions compared to direct acyl chloride use .
Q. What in vitro models are suitable for evaluating the compound’s neuroinflammatory activity?
- Methodological Answer :
- BV-2 Microglial Assay : Stimulate cells with TNF-α (10 ng/mL) and measure NO production via Griess reagent. Pre-treat with the compound (1–50 µM) and compare inhibition to reference standards (e.g., ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate) .
- Mechanistic Studies : Use Western blotting to assess NF-κB pathway suppression (e.g., reduced p65 phosphorylation) and qPCR for HO-1 upregulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
